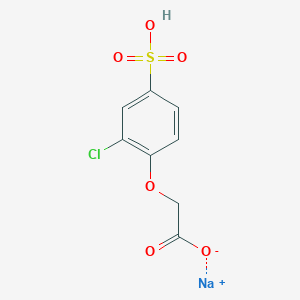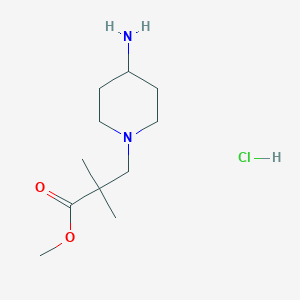
Sodium (2-chloro-4-sulfophenoxy)acetic acid
Übersicht
Beschreibung
Sodium (2-chloro-4-sulfophenoxy)acetic acid is a chemical compound with the molecular formula C8H6ClNaO6S and a molecular weight of 288.64 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium (2-chloro-4-sulfophenoxy)acetic acid consists of a sodium atom, a chlorine atom, an acetic acid group, and a sulfophenoxy group .Wissenschaftliche Forschungsanwendungen
Antibrowning Agents in Food Processing
- Research has explored the use of sodium hydrogen sulfite as an antibrowning agent, which reacts with phenolic profiles in potato extracts. This study illustrates how sodium-based compounds can influence food chemistry by modifying phenolic compounds, potentially applicable to understanding the interactions of similar sodium-based compounds like "Sodium (2-chloro-4-sulfophenoxy)acetic acid" in food processing or preservation (Narváez‐Cuenca et al., 2011).
Organic Synthesis and Oxidation Reactions
- Sodium perborate has been identified as an effective reagent for various oxidation processes, including the oxidation of anilines to nitroarenes and sulphides to sulphoxides or sulphones. This research highlights the role of sodium-based oxidizing agents in facilitating chemical transformations, suggesting potential synthetic applications for compounds like "Sodium (2-chloro-4-sulfophenoxy)acetic acid" (Mckillop & Tarbin, 1987).
Environmental Applications and Degradation Studies
- The enhanced decomposition of (4-chloro-2-methylphenoxy) acetic acid through combined ultrasonic and oxidative treatment showcases how specific sodium-based compounds (sodium peroxodisulfate in this case) can promote the degradation of environmental pollutants. This study could provide insights into how similar compounds might be used in environmental remediation efforts (Kubota et al., 2012).
Synthesis and Characterization of Phenolic Compounds
- The synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids demonstrate the utility of sodium salts in the preparation of phenolic compounds with potential physiological activity. This research could be relevant to understanding the synthetic routes and applications of "Sodium (2-chloro-4-sulfophenoxy)acetic acid" in creating physiologically active molecules (Radu et al., 2002).
Eigenschaften
IUPAC Name |
sodium;2-(2-chloro-4-sulfophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S.Na/c9-6-3-5(16(12,13)14)1-2-7(6)15-4-8(10)11;/h1-3H,4H2,(H,10,11)(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDWEJNTRQUKEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2-chloro-4-sulfophenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)




![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)



![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)